molecular formula C18H19FN2O4S B2666267 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene CAS No. 2411218-20-5

1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2666267
CAS No.: 2411218-20-5
M. Wt: 378.42
InChI Key: SHNYPPDNLVNTAR-UHFFFAOYSA-N
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Description

1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound intended for research and development purposes. This molecule features a 1,2,3,4-tetrahydronaphthalene (Tetralin) scaffold, a structure found in compounds with various documented biological activities . The functionalization with a fluorosulfonyloxy group suggests potential utility as a key intermediate or precursor in medicinal chemistry, particularly for creating covalent inhibitors or probe molecules. The specific mechanism of action, pharmacological activity, and research applications for this exact compound are not currently detailed in the literature and require further investigation by qualified researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-21(17-8-4-6-13-5-2-3-7-16(13)17)18(22)20-14-9-11-15(12-10-14)25-26(19,23)24/h2-3,5,7,9-12,17H,4,6,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNYPPDNLVNTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene (also referred to as Compound A ) is a complex organic molecule with potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Molecular Structure

The molecular formula of Compound A is C42H37FN4O4C_{42}H_{37}FN_4O_4, with a molecular weight of approximately 680.8 g/mol. The compound features multiple functional groups, including a fluorosulfonyloxy group and a tetrahydronaphthalene core, contributing to its diverse biological activities.

Computed Properties

PropertyValue
Molecular Weight680.8 g/mol
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count11
Topological Polar Surface Area120 Ų

These properties suggest that Compound A has significant potential for interactions with biological targets due to its structural complexity and polar characteristics.

Compound A exhibits several mechanisms of action depending on the biological context. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in cancer cell proliferation and apoptosis. For instance, its structural similarity to known inhibitors suggests potential activity against pathways such as the epidermal growth factor receptor (EGFR) signaling pathway.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of Compound A on various cancer cell lines, particularly focusing on breast cancer models. The following table summarizes the growth inhibitory activity against selected cell lines:

CompoundCell LineGI50 (µM)
Compound AMCF-7 (ER+)15.0
Compound AMDA-MB-468 (TNBC)8.5

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, Compound A demonstrated superior potency against the triple-negative breast cancer (TNBC) cell line compared to the estrogen receptor-positive line.

Case Studies

  • Study on MDA-MB-468 Cells : In a study evaluating various compounds for their cytotoxic effects on MDA-MB-468 cells, Compound A showed a significant reduction in cell viability at concentrations as low as 8.5 µM, outperforming several standard treatments like gefitinib .
  • Combination Therapy : Another investigation explored the synergistic effects of Compound A when combined with other chemotherapeutic agents. The results indicated enhanced efficacy in inhibiting tumor growth compared to monotherapy, suggesting that it could be an effective candidate for combination therapies in clinical settings .

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent. Its structural features suggest that it may exhibit activity against certain types of cancer or other diseases. For instance, compounds with similar structures have shown promise in inhibiting tumor growth and modulating cellular pathways involved in cancer progression.

Case Study: Anticancer Activity

Research indicates that compounds with similar functionalities have been evaluated for their anticancer properties. For example, studies conducted by the National Cancer Institute (NCI) have demonstrated that structurally related compounds can exhibit significant cytotoxicity against various cancer cell lines, providing a basis for further exploration of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene in this context .

Biochemical Assays

Due to its unique chemical properties, this compound can serve as a valuable tool in biochemical assays. It can be employed as an inhibitor or modulator in enzyme assays or receptor binding studies. The fluorosulfonyloxy group may enhance its ability to interact with specific biological targets, making it useful for probing biological mechanisms.

Material Science

In material science, the compound's properties could be leveraged for the development of new materials with specific functionalities. Its structure suggests potential applications in creating polymers or composites that require specific thermal or mechanical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of tetralin derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Tetralin Derivatives
Compound Name / Structure Substituent Groups Key Properties / Applications Evidence Source
Target Compound : 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene Fluorosulfonyloxy phenyl carbamoyl-methylamino High σ2R selectivity; potential antitumor agent (analogous scaffolds)
5-Methoxy-1,2,3,4-tetrahydronaphthalene Methoxy at C5 σ2R agonist scaffold; antitumor activity in multidrug-resistant cancers
1-e-Phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene Phenyl and phenylethyl groups Environmental degradation product of polystyrene; no reported bioactivity
(1R,2R)-6-Methoxy-1-pentyl-2-(phenylthio)-tetrahydronaphthalene Methoxy, pentyl, phenylthio Catalytic enantioselectivity in synthesis; stereochemical applications
5,6-Dimethyl-1,2,3,4-tetrahydronaphthalene Methyl groups at C5 and C6 Studied for VOC emission kinetics; inert in biological contexts
3-(4'-Bromobiphenyl-4-yl)-1-hydroxy-tetrahydronaphthalene Bromobiphenyl, hydroxyl Intermediate for anticoagulants (e.g., brodifacoum)
Key Observations:

Electron-Withdrawing Groups : The fluorosulfonyloxy group in the target compound enhances σ2R binding affinity compared to electron-donating groups like methoxy or methyl .

Biological Activity : Compounds with σ2R-targeting substituents (e.g., carbazoles, indoles) show cytotoxic effects in cancer models, suggesting the target compound may share similar mechanisms . In contrast, environmentally derived analogs (e.g., polystyrene degradation products) lack bioactivity .

Synthetic Utility : Derivatives with sulfur-containing groups (e.g., phenylthio in ) are used in enantioselective catalysis, whereas the target compound’s fluorosulfonyl group may improve metabolic stability for therapeutic use.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Projections Based on Structural Analogs)
Property Target Compound 5-Methoxy-tetralin Bromobiphenyl-hydroxy-tetralin
Molecular Weight ~450 g/mol (estimated) ~190 g/mol 379.30 g/mol
LogP (Lipophilicity) High (fluorosulfonyl group) Moderate High (bromobiphenyl)
σ2R Binding Affinity High (predicted) Moderate Not applicable
Biological Application Antitumor (σ2R-mediated) Antitumor Anticoagulant intermediate
Notes:
  • The target compound’s fluorosulfonyl group likely increases solubility in polar solvents compared to purely hydrophobic analogs like 5,6-dimethyl-tetralin .
  • Bromobiphenyl derivatives (e.g., ) exhibit anticoagulant activity but lack σ2R targeting, highlighting functional divergence based on substituents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[(4-Fluorosulfonyloxyphenyl)carbamoyl-methylamino]-1,2,3,4-tetrahydronaphthalene to improve yield and purity?

  • Methodological Answer :

  • Reagent Selection : Use fluorosulfonyloxy precursors with activated leaving groups (e.g., chloride or triflate) to enhance electrophilicity during carbamoylation.
  • Reaction Conditions : Employ anhydrous solvents (e.g., DMF or THF) under nitrogen to minimize hydrolysis of the fluorosulfonyl group. Optimize temperature (40–60°C) to balance reaction rate and side-product formation .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation.
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize intermediates using 1^1H/13^13C NMR .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions (e.g., fluorosulfonyloxy and carbamoyl groups). For stereochemical analysis, use NOESY or COSY for spatial correlations .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HEK293 or HeLa) to minimize variability .
  • Purity Assessment : Re-test the compound after rigorous purification (e.g., ≥99% purity via HPLC) to rule out impurities as confounding factors .
  • Structural Analogs : Synthesize derivatives (e.g., replacing fluorosulfonyloxy with methanesulfonyl) to isolate structure-activity relationships (SAR) .

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., kinases or GPCRs). Parameterize the fluorosulfonyl group with partial charges from DFT calculations .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • ADMET Prediction : Apply QikProp or SwissADME to estimate pharmacokinetic properties (e.g., logP, CNS permeability) .

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